



Application Notes and Protocols for Studying Eosinophil Migration Using VUF 10214

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Compound of Interest		
Compound Name:	VUF 10214	
Cat. No.:	B1684065	Get Quote

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Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. Histamine, a major mediator released by mast cells, has been shown to induce eosinophil chemotaxis, primarily through the histamine H4 receptor (H4R). **VUF 10214** is a potent and selective ligand for the H4 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in eosinophil migration and for screening potential anti-inflammatory therapeutics.[1][2][3] These application notes provide a detailed guide on how to utilize **VUF 10214** to study its inhibitory effects on eosinophil migration.

Mechanism of Action

VUF 10214 acts as a ligand for the histamine H4 receptor (H4R), exhibiting a high binding affinity with a pKi of 8.25.[4] The H4R is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gαi/o proteins.[5][6] This initiates a signaling cascade involving the βγ subunit, which activates phospholipase C (PLC).[2] PLC activation leads to an increase in intracellular calcium (Ca2+) concentration and actin polymerization.[5] [7] These cytoskeletal changes are essential for the cell shape changes and directional movement characteristic of chemotaxis.[2][5] By acting as an antagonist at the H4R, **VUF 10214** can block this signaling pathway, thereby inhibiting histamine-induced eosinophil migration.



Data Presentation

The following tables summarize quantitative data from studies on histamine-induced eosinophil chemotaxis and its inhibition by H4 receptor antagonists. While specific IC50 values for **VUF 10214** in eosinophil migration assays are not readily available in the literature, the data for the highly selective H4R antagonist JNJ 7777120 can be used as a reference to estimate the expected potency.

Agonist	Parameter	Value	Cell Type	Reference
Histamine	EC50 (Chemotaxis)	83 nM	Human Eosinophils	[1]
Histamine	EC50 (Shape Change)	19 nM	Human Eosinophils	[1]
Imetit (H4R agonist)	EC50 (Shape Change)	25 nM	Human Eosinophils	[1]
Clobenpropit (H4R agonist)	EC50 (Shape Change)	72 nM	Human Eosinophils	[1]

Antagonist	Parameter	Value	Agonist (Concentrat ion)	Cell Type	Reference
JNJ 7777120	IC50 (Chemotaxis)	86 nM	Histamine (1 μΜ)	Human Eosinophils	[1]
Thioperamide	IC50 (Chemotaxis)	519 nM	Histamine (1 μΜ)	Human Eosinophils	[1]
JNJ 7777120	IC50 (Shape Change)	0.3 μΜ	Histamine	Human Eosinophils	[1]
Thioperamide	IC50 (Shape Change)	1.4 μΜ	Histamine	Human Eosinophils	[1]



Compound	Parameter	Value	Receptor Subtype	Reference
VUF 10214	pKi	8.25	Human H4 Receptor	[4]

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)

This protocol describes an in vitro method to assess the effect of **VUF 10214** on histamine-induced eosinophil migration using a Transwell system.

Materials:

- Human Eosinophils (isolated from peripheral blood)
- VUF 10214
- Histamine
- RPMI-1640 medium with 0.5% BSA
- Transwell inserts (5 μm pore size)
- 24-well plates
- Flow cytometer or plate reader for cell quantification
- Incubator (37°C, 5% CO2)

Procedure:

 Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using established methods such as density gradient centrifugation followed by immunomagnetic negative selection.



- Cell Preparation: Resuspend the purified eosinophils in RPMI-1640 medium containing 0.5% BSA at a concentration of 2 \times 10⁶ cells/mL.
- Antagonist Pre-incubation (Optional but recommended): Pre-incubate the eosinophil suspension with various concentrations of VUF 10214 (e.g., 1 nM to 10 μM) for 30 minutes at 37°C.

Assay Setup:

- Add 600 μL of RPMI-1640 medium with 0.5% BSA to the lower chamber of the 24-well plate.
- \circ Add histamine to the lower chamber to achieve the desired final concentration (e.g., 1 μ M, which is near the maximal effective concentration).
- If not pre-incubated, add VUF 10214 to both the upper and lower chambers to the desired final concentrations.
- Place the Transwell inserts into the wells.
- \circ Add 100 μ L of the eosinophil suspension (containing 2 x 10^5 cells) to the upper chamber of the Transwell insert.
- Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.
- Quantification of Migrated Cells:
 - Carefully remove the Transwell inserts.
 - Collect the cells that have migrated to the lower chamber.
 - Count the number of migrated cells for a fixed time (e.g., 1 minute) using a flow cytometer.
 Alternatively, cells can be lysed and quantified using a fluorescent dye-based assay and a plate reader.

Data Analysis:

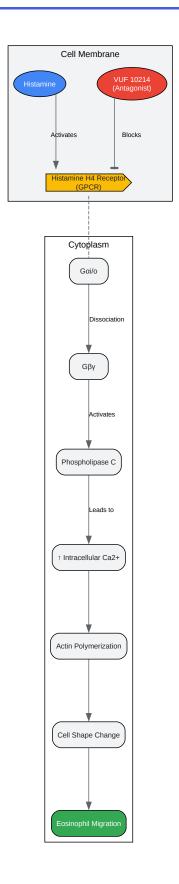
Include negative controls (no histamine) and positive controls (histamine only).



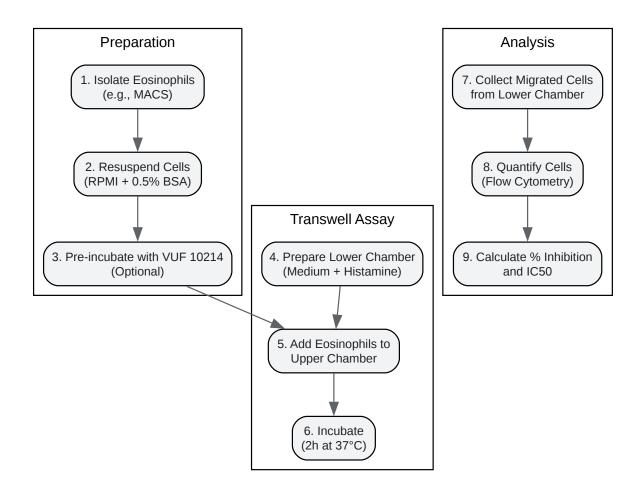
- Calculate the percentage of inhibition of migration for each concentration of VUF 10214 compared to the positive control.
- Determine the IC50 value of VUF 10214 by plotting the percentage of inhibition against the log concentration of VUF 10214 and fitting the data to a dose-response curve.

Visualizations









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